UCPH-101

Vue d'ensemble

Description

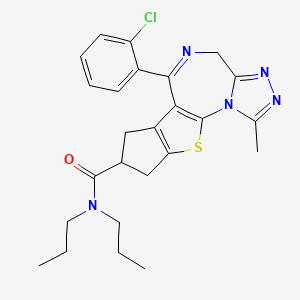

UCPH-101 est un inhibiteur sélectif du transporteur d’acides aminés excitateurs de sous-type 1 (EAAT1). Ce composé est connu pour sa capacité à moduler le transport du glutamate dans le système nerveux central, ce qui en fait un outil précieux dans la recherche en neurosciences. This compound a montré une grande sélectivité pour l’EAAT1 par rapport à d’autres sous-types, tels que l’EAAT2 et l’EAAT3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’UCPH-101 implique plusieurs étapes, commençant par la préparation d’intermédiaires clésLes conditions de réaction font souvent appel à des solvants organiques, à des catalyseurs et à des contrôles de température spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, faisant souvent appel à des systèmes automatisés pour un contrôle précis des paramètres de réaction. Le produit final est purifié à l’aide de techniques telles que la cristallisation ou la chromatographie pour répondre aux normes requises pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L’UCPH-101 subit principalement des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres pour modifier ses propriétés chimiques. Il peut également participer à des réactions d’oxydation et de réduction dans certaines conditions .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des solvants organiques et des températures contrôlées.

Réactions d’oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés en milieu acide ou basique.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés dans des solvants anhydres.

Principaux produits : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de l’this compound ayant des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes du transport du glutamate et son inhibition.

Biologie : Aide à comprendre le rôle de l’EAAT1 dans les processus cellulaires et la neurotransmission.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les troubles neurologiques tels que l’épilepsie, l’AVC et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les transporteurs de glutamate.

Applications De Recherche Scientifique

UCPH-101 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of glutamate transport and its inhibition.

Biology: Helps in understanding the role of EAAT1 in cellular processes and neurotransmission.

Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Industry: Utilized in the development of new drugs targeting glutamate transporters.

Mécanisme D'action

UCPH-101 exerce ses effets en se liant à un site spécifique du transporteur EAAT1, ce qui entraîne une inhibition non compétitive. Cette liaison induit un changement conformationnel dans le transporteur, le bloquant dans un état inactif et empêchant l’absorption du glutamate. Les cibles moléculaires impliquées comprennent des résidus dans les domaines transmembranaires de l’EAAT1, qui sont essentiels pour son activité inhibitrice .

Composés similaires :

UCPH-102 : Un autre inhibiteur sélectif de l’EAAT1 ayant des propriétés inhibitrices similaires mais des profils cinétiques différents.

TBOA (acide DL-thréo-β-benzyloxyaspartique) : Un inhibiteur compétitif des EAAT ayant une sélectivité de sous-type plus large.

WAY-213613 : Un inhibiteur sélectif de l’EAAT2, utilisé pour des études comparatives avec les inhibiteurs de l’EAAT1

Unicité de l’this compound : L’this compound est unique en raison de sa grande sélectivité pour l’EAAT1 et de sa capacité à induire un état inactif durable du transporteur. Cela en fait un outil précieux pour étudier le rôle spécifique de l’EAAT1 dans le transport du glutamate et ses implications dans les troubles neurologiques .

Comparaison Avec Des Composés Similaires

UCPH-102: Another selective inhibitor of EAAT1 with similar inhibitory properties but different kinetic profiles.

TBOA (DL-threo-beta-benzyloxyaspartic acid): A competitive inhibitor of EAATs with broader subtype selectivity.

WAY-213613: A selective inhibitor of EAAT2, used for comparative studies with EAAT1 inhibitors

Uniqueness of UCPH-101: this compound is unique due to its high selectivity for EAAT1 and its ability to induce a long-lasting inactive state of the transporter. This makes it a valuable tool for studying the specific role of EAAT1 in glutamate transport and its implications in neurological disorders .

Propriétés

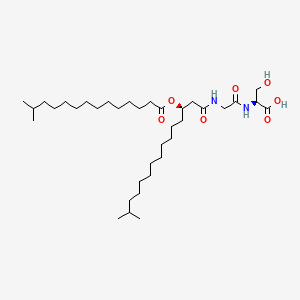

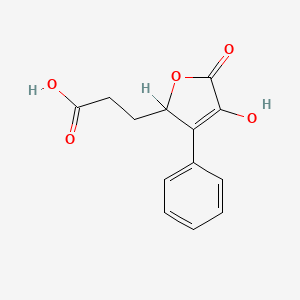

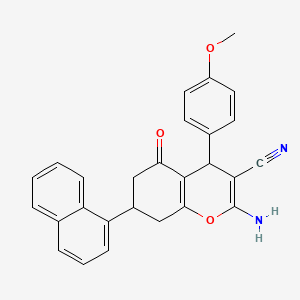

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMGNDPBARCLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649375 | |

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118460-77-7 | |

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)